2-(4-Bromophenyl)-2-methylmorpholinehydrochloride
Description
Chemical Name: 2-(4-Bromophenyl)-2-methyl-4-(phenylmethyl)morpholine hydrochloride CAS No.: 109461-30-5 Molecular Formula: C₁₈H₂₀BrNO·HCl Molecular Weight: 382.72 g/mol Structural Features:
- A morpholine core (six-membered ring containing one oxygen and one nitrogen atom).
- Substituents:
- 2-position: 4-Bromophenyl and methyl groups.
- 4-position: Benzyl (phenylmethyl) group.
- Hydrochloride salt form enhances solubility and stability.
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
2-(4-bromophenyl)-2-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C11H14BrNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H |
InChI Key |
KCVBVPDINGWNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCCO1)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-methylmorpholinehydrochloride typically involves the reaction of 4-bromobenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2-methylmorpholinehydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted morpholine derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding phenyl derivatives.
Scientific Research Applications
2-(4-Bromophenyl)-2-methylmorpholinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2-methylmorpholinehydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Morpholine-Based Analogues
4-Methyl-2-(3-methylphenyl)morpholine hydrochloride
- CAS No.: 97631-06-6
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight : 227.73 g/mol
- Key Differences :
- Smaller substituents: 3-methylphenyl at the 2-position and methyl at the 4-position.
- Absence of bromine reduces molecular weight and alters electronic properties.
(R)-2-Methylmorpholine hydrochloride
- CAS No.: 168038-14-0
- Molecular Formula: C₅H₁₂ClNO
- Molecular Weight : 149.6 g/mol
- Key Differences: Minimal substitution: Only a methyl group at the 2-position. No aromatic groups, leading to reduced steric hindrance.
Bromophenyl-Containing Compounds with Different Cores
2-(4-Bromophenyl)-5-tert-butylpyrazol-3-amine hydrochloride
- CAS No.: Not specified (see ).
- Molecular Formula : C₁₃H₁₇BrClN₃
- Core Structure : Pyrazole (five-membered ring with two adjacent nitrogen atoms).
- Key Differences :
- Pyrazole core introduces different hydrogen-bonding capabilities.
- Tert-butyl group increases hydrophobicity.
- Implications: Potential for divergent biological activity, such as kinase inhibition, compared to morpholine derivatives .
(S)-2-(4-Bromophenyl)pyrrolidine hydrochloride
- CAS No.: 1810074-73-7
- Molecular Formula : C₁₀H₁₃BrClN
- Core Structure : Pyrrolidine (five-membered saturated ring with one nitrogen).
- Key Differences :
- Smaller ring size and absence of oxygen atom alter conformational flexibility.
- Implications : May exhibit enhanced blood-brain barrier penetration compared to morpholine analogues .
Functionalized Derivatives
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl methyl ester hydrochloride
- CAS No.: 185759-07-3
- Molecular Formula: C₁₄H₁₉BrClNO₄
- Key Differences :
- Ester group at the morpholine’s 4-position introduces hydrolytic liability.
- Extended carbon chain increases molecular weight (380.66 g/mol).
- Implications : Ester functionality may serve as a prodrug moiety, enabling controlled release .
4-Bromomethcathinone-D3 Hydrochloride
- CAS No.: 486459-03-4
- Molecular Formula: C₁₀H₁₁BrClNO (deuterated form).
- Core Structure: Cathinone (β-keto amphetamine analogue).
- Key Differences: Ketone group and absence of morpholine ring.
- Implications: Highlights how bromophenyl substitution can drive psychoactive effects in non-morpholine scaffolds .
Comparative Data Table
*Note: Anti-inflammatory activity is hypothesized based on structural parallels to oxadiazole derivatives (e.g., reports 59–64% activity for bromophenyl-containing oxadiazoles), but direct data for the target compound is unavailable .
Research Findings and Implications
- Structural Activity Relationships (SAR): Bromophenyl groups enhance lipophilicity and may improve binding to aromatic-rich targets (e.g., serotonin receptors) .
- Synthetic Challenges :
- Pharmacokinetics :
- Hydrochloride salts generally improve aqueous solubility, but molecular weight >350 g/mol may limit oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
